molecular formula C25H22IOP B3028401 (2-Hydroxy-5-methylphenyl)triphenylphosphonium iodide CAS No. 2005487-70-5

(2-Hydroxy-5-methylphenyl)triphenylphosphonium iodide

Cat. No. B3028401
M. Wt: 496.3 g/mol
InChI Key: JTPKCMSZBCTKTQ-UHFFFAOYSA-N
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Description

Synthesis Analysis

The synthesis of related phosphonium iodides typically involves the reaction of a phosphine with an alkylating agent. For example, chloromethyltriphenylphosphonium iodide is prepared by reacting chloroiodomethane with triphenylphosphine . This suggests that a similar approach could be used to synthesize (2-Hydroxy-5-methylphenyl)triphenylphosphonium iodide, possibly by reacting a hydroxy-methylphenyl derivative with triphenylphosphine in the presence of an iodinating agent.

Molecular Structure Analysis

The molecular structure of phosphonium iodides is generally characterized by the presence of a quaternary phosphorus atom bonded to three phenyl groups and an alkyl or aryl group, with an iodide ion as a counterion. The structure of (2-Hydroxy-5-methylphenyl)triphenylphosphonium iodide would likely follow this pattern, with the specific substitution pattern on the phenyl ring influencing its properties. NMR spectral studies are often used to assign configurations of related compounds .

Chemical Reactions Analysis

Phosphonium salts are known to participate in various chemical reactions. For instance, chloromethyltriphenylphosphonium iodide can be converted into chloromethylenetriphenylphosphorane, which is then used in the Wittig reaction to form chloroolefins . Triphenyl-methyl-phosphonium iodide reacts with silver acetate or silver nitrate to give phosphonates and organic products like phenyl acetate or nitrophenols . These examples indicate that (2-Hydroxy-5-methylphenyl)triphenylphosphonium iodide could also be reactive towards nucleophiles and could be used in carbon-carbon bond-forming reactions.

Physical and Chemical Properties Analysis

The physical and chemical properties of phosphonium iodides are influenced by their molecular structure. The presence of a hydroxy group in (2-Hydroxy-5-methylphenyl)triphenylphosphonium iodide would likely affect its solubility, boiling point, and melting point compared to other triphenylphosphonium salts. The reactivity of the compound would also be influenced by the electron-donating hydroxy group and the electron-withdrawing iodide ion. The stability of such compounds in various conditions, such as exposure to bases, acids, or water, is also an important aspect of their chemical properties, as seen in the synthesis of sensitive phosphonate derivatives .

Scientific Research Applications

Structural Analysis and Interactions

(2-Hydroxy-5-methylphenyl)triphenylphosphonium iodide's structural properties and its interactions have been a subject of research. For instance, studies on ferrocene derivatives involving triphenylphosphonium iodides have revealed intricate three-dimensional networks of C-H...I- interactions. These interactions play a crucial role in the molecular structure and stability of such compounds (Glidewell et al., 1994).

Synthetic Chemistry

The compound has been used in the field of synthetic chemistry, particularly in the context of ylide chemistry. For instance, the behavior of the γ-oxido ylide of R-(3-hydroxy-2,3-dimethylbutyl)triphenylphosphonium iodide was studied for its potential use in side-chain synthesis (Hanekamp et al., 1992). Additionally, research on hydro-de-phosphoniation of 4-substituted-4-triphenylphosphonio-5(4H)-oxazolones with hydrogen iodide has contributed to the understanding of reaction mechanisms in this domain (Mazurkiewicz et al., 1999).

Dehalogenation Processes

Triphenylphosphonium iodide has been identified as an efficient reagent for the dehalogenation of α-halo carbonyl compounds, highlighting its utility in organic synthesis processes (Kamiya et al., 1992).

Organometallic Chemistry

The compound has applications in organometallic chemistry, as seen in studies involving the conversion of triphenylphosphonium cyclopropylide into various derivatives and coordination compounds, showcasing its versatility in this field (Schier & Schmidbaur, 1982).

Phosphorus in Organic Synthesis

Research has been conducted on the use of N-methyl-N-phenylaminotriphenylphosphonium iodide in converting alcohols to tertiary amines, underlining the significance of such compounds in phosphorus-based organic synthesis (Frøyen & Skramstad, 1998).

Photovoltaic Devices

In the field of photovoltaic technology, phosphonium-based solid ionic conductors like triphenylphosphonium methyl iodide and triphenylphosphonium iodide have been utilized, demonstrating their potential in enhancing the efficiency of solid-state photovoltaic devices (Prasad et al., 2020).

Novel Iodanes and Phosphonium Salts

Research into the preparation and chemistry of phosphoranyl-derived iodanes has revealed the synthesis of novel compounds combining the synthetic advantages of phosphonium ylides and iodonium salts. This work has expanded the understanding of the potential applications of these compounds in organic chemistry (Zhdankin et al., 2003).

Cancer Research

(2-Hydroxypropyl)triphenylphosphonium triflates, which are structurally related to (2-Hydroxy-5-methylphenyl)triphenylphosphonium iodide, have shown promise in cancer research. Their high antitumor activity and potential as vectors for targeted delivery into mitochondria of tumor cells have been demonstrated (Mironov et al., 2021).

properties

IUPAC Name

(2-hydroxy-5-methylphenyl)-triphenylphosphanium;iodide
Details Computed by Lexichem TK 2.7.0 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

InChI

InChI=1S/C25H21OP.HI/c1-20-17-18-24(26)25(19-20)27(21-11-5-2-6-12-21,22-13-7-3-8-14-22)23-15-9-4-10-16-23;/h2-19H,1H3;1H
Details Computed by InChI 1.0.6 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

InChI Key

JTPKCMSZBCTKTQ-UHFFFAOYSA-N
Details Computed by InChI 1.0.6 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Canonical SMILES

CC1=CC(=C(C=C1)O)[P+](C2=CC=CC=C2)(C3=CC=CC=C3)C4=CC=CC=C4.[I-]
Details Computed by OEChem 2.3.0 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Molecular Formula

C25H22IOP
Details Computed by PubChem 2.1 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Molecular Weight

496.3 g/mol
Details Computed by PubChem 2.1 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Product Name

(2-Hydroxy-5-methylphenyl)triphenylphosphonium iodide

CAS RN

2005487-70-5
Record name (2-Hydroxy-5-methylphenyl)triphenylphosphonium Iodide
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Retrosynthesis Analysis

AI-Powered Synthesis Planning: Our tool employs the Template_relevance Pistachio, Template_relevance Bkms_metabolic, Template_relevance Pistachio_ringbreaker, Template_relevance Reaxys, Template_relevance Reaxys_biocatalysis model, leveraging a vast database of chemical reactions to predict feasible synthetic routes.

One-Step Synthesis Focus: Specifically designed for one-step synthesis, it provides concise and direct routes for your target compounds, streamlining the synthesis process.

Accurate Predictions: Utilizing the extensive PISTACHIO, BKMS_METABOLIC, PISTACHIO_RINGBREAKER, REAXYS, REAXYS_BIOCATALYSIS database, our tool offers high-accuracy predictions, reflecting the latest in chemical research and data.

Strategy Settings

Precursor scoring Relevance Heuristic
Min. plausibility 0.01
Model Template_relevance
Template Set Pistachio/Bkms_metabolic/Pistachio_ringbreaker/Reaxys/Reaxys_biocatalysis
Top-N result to add to graph 6

Feasible Synthetic Routes

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Citations

For This Compound
2
Citations
Y Toda, H Suga - tcichemicals.com
The [3+ 2] reactions between epoxides and carbon dioxide proceeded effectively in the presence of bifunctional tetraarylphosphonium salt catalysts, affording the corresponding cyclic …
Number of citations: 3 www.tcichemicals.com
Q Zhang, YH Song, JM Hao, YF Lan… - Journal of the …, 2022 - ACS Publications
All-inorganic CsPbI 3 perovskite is attractive for deep-red light-emitting diodes (LEDs) because of its excellent carrier mobility, high color purity, and solution processability. However, the …
Number of citations: 14 pubs.acs.org

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